

An In-depth Technical Guide to the Biophysical Properties of Acetyl Octapeptide-1

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Compound of Interest

Compound Name: *Acetyl octapeptide-1*

Cat. No.: *B10773766*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 and widely recognized by its trade name SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties.[1][2] This octapeptide is an elongated version of the well-known Acetyl Hexapeptide-8 (Argireline).[3] Its primary mechanism of action is the modulation of neurotransmitter release at the neuromuscular junction, presenting a topical alternative to botulinum toxin injections for the reduction of expression wrinkles.[4][5] This technical guide provides a comprehensive overview of the biophysical properties of **Acetyl Octapeptide-1**, including its structure, mechanism of action, and available quantitative data, along with detailed experimental considerations.

Biophysical Properties

Acetyl Octapeptide-1 is a meticulously designed peptide with specific physicochemical characteristics that underpin its biological activity.

Structure and Physicochemical Characteristics

The primary structure of **Acetyl Octapeptide-1** consists of eight amino acids with the following sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂. [6][7] The N-terminus is acetylated, and the C-terminus is amidated, modifications that enhance its stability and bioavailability.

Table 1: Physicochemical Properties of **Acetyl Octapeptide-1**

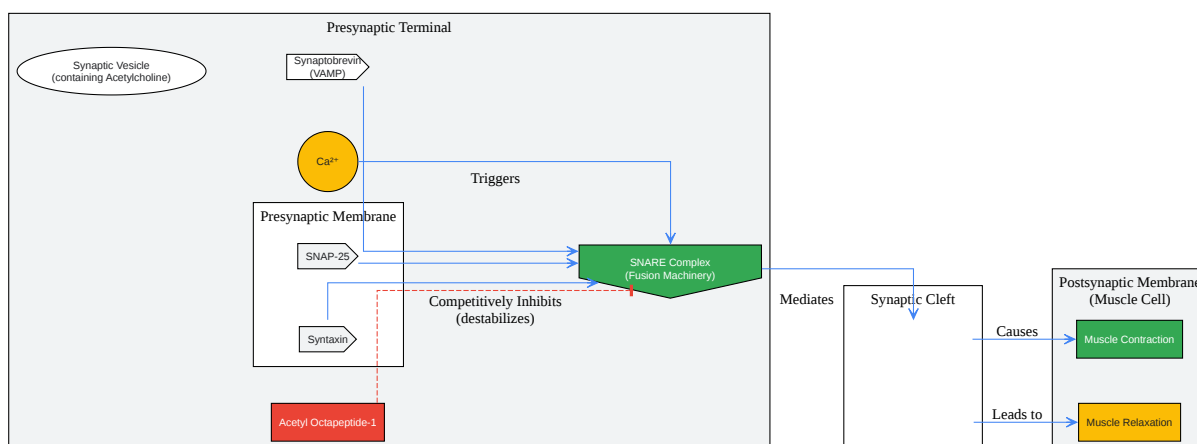
Property	Value	Source
INCI Name	Acetyl Octapeptide-3	[8][9]
Amino Acid Sequence	Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2	[6][7]
Molecular Formula	C41H70N16O16S	[10]
Molecular Weight	1075.16 g/mol	[11]
Appearance	White to off-white powder	[3]
Purity (HPLC)	≥ 95%	[12]
Peptide Content	≥ 80%	[12]
Solubility	Soluble in water, DMSO (10 mg/mL), and PBS (pH 7.2, 10 mg/mL)	[10][11][13]
Recommended Use Level	3 - 10% (in solution)	[4]
Storage	Store in a dry, dark place at 2-8°C for long-term storage.	[3]

Mechanism of Action: Competitive Inhibition of the SNARE Complex

Acetyl Octapeptide-1 exerts its muscle-relaxing effects by interfering with the process of neurotransmitter release at the presynaptic terminal. Specifically, it acts as a competitive inhibitor of the SNAP-25 protein, a key component of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex.[6][9]

The SNARE complex, composed of SNAP-25 and Syntaxin on the presynaptic membrane and Synaptobrevin (VAMP) on the synaptic vesicle, is essential for the fusion of the vesicle with the presynaptic membrane and the subsequent release of neurotransmitters like acetylcholine into the synaptic cleft.[14] By mimicking the N-terminal end of SNAP-25, **Acetyl Octapeptide-1**

competes for a position in the SNARE complex, thereby destabilizing it.[5] This disruption of the SNARE complex leads to a reduction in the efficiency of neurotransmitter release, resulting in attenuated muscle contraction and a relaxation of facial expression muscles.[2][5]



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Figure 1: Signaling pathway of **Acetyl Octapeptide-1** inhibiting muscle contraction.

Efficacy and Quantitative Data

The primary application of **Acetyl Octapeptide-1** is in the reduction of wrinkles caused by facial muscle contractions. Several studies and manufacturer data provide quantitative insights into its efficacy.

Table 2: Summary of Efficacy Data for **Acetyl Octapeptide-1**

Parameter	Result	Concentration	Duration	Source
Wrinkle Depth Reduction	Up to 63%	10% Acetyl Octapeptide-3 solution in a cream	28 days	[15]
Wrinkle Depth Reduction	Up to 72% (maximum depth)	Not specified	Not specified	[4]
Inhibition of Glutamate Release	43%	1.5 mM	Not specified	[9]

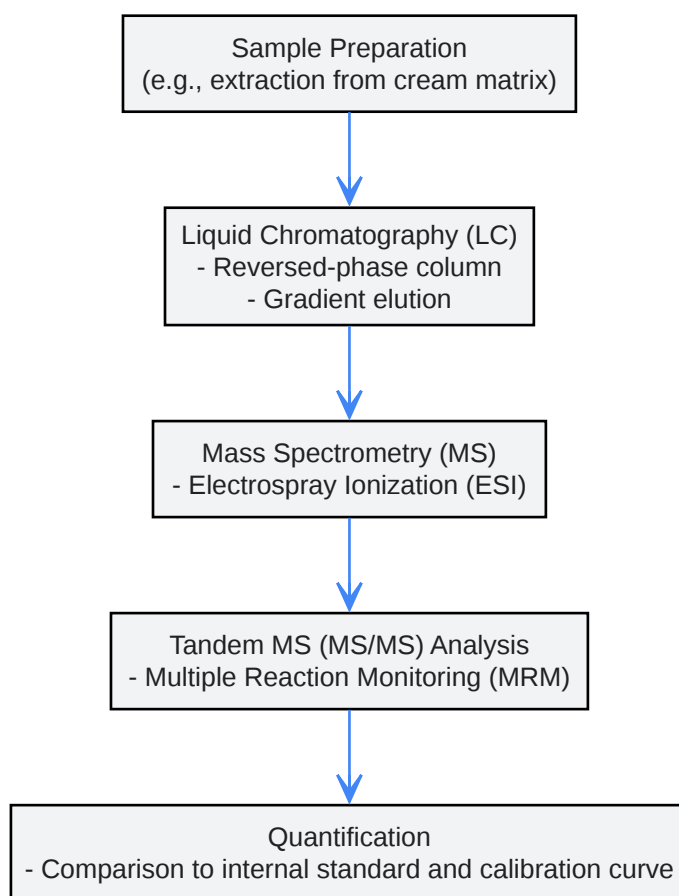
It is important to note that while the mechanism of action is well-established conceptually, publicly available data on the specific binding affinity (e.g., Kd or IC50) of **Acetyl Octapeptide-1** to the SNARE complex or SNAP-25 is limited.

Experimental Protocols

To facilitate further research and validation, this section outlines the methodologies for key experiments related to the evaluation of **Acetyl Octapeptide-1**.

Quantification of **Acetyl Octapeptide-1** by LC-MS/MS

A sensitive and accurate method for the quantification of Acetyl Octapeptide-3 in cosmetic formulations and biological matrices is crucial for quality control and pharmacokinetic studies.



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Figure 2: General workflow for LC-MS/MS quantification of **Acetyl Octapeptide-1**.

Protocol Outline:

- **Sample Preparation:** Extraction of the peptide from the cosmetic matrix using a suitable solvent system. For skin permeation studies, this would involve tissue homogenization and extraction.
- **Chromatographic Separation:** Utilize a C18 reversed-phase column with a gradient elution profile typically involving water and acetonitrile with an ion-pairing agent like formic acid.
- **Mass Spectrometric Detection:** Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Acetyl Octapeptide-3 and an internal standard.

In Vitro Neurotransmitter Release Assay (Catecholamine Release from PC12 Cells)

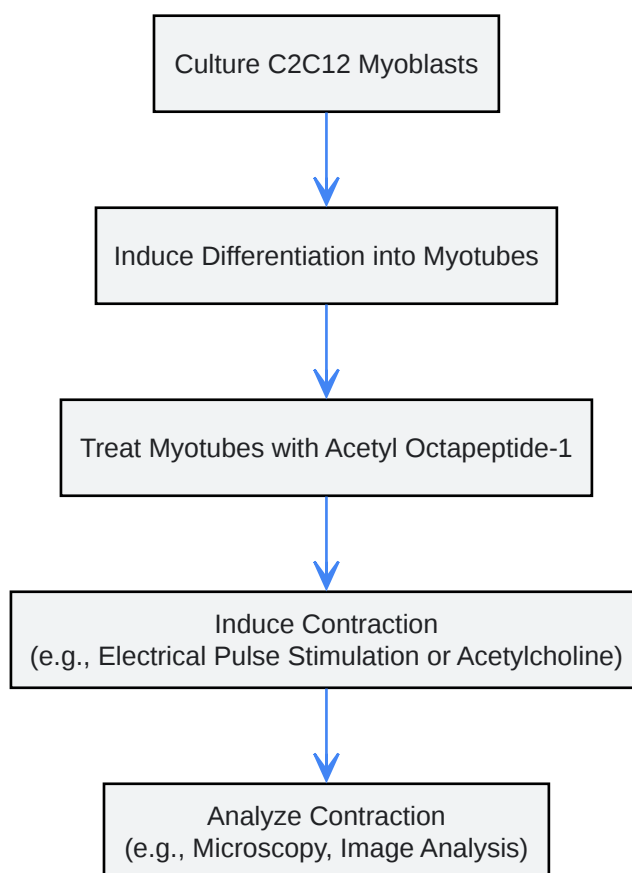
This assay evaluates the ability of **Acetyl Octapeptide-1** to inhibit neurotransmitter release from neuronal-like cells. PC12 cells, which release catecholamines (like dopamine and norepinephrine) upon stimulation, are a common model.

Protocol Outline:

- **Cell Culture:** Culture PC12 cells in appropriate media.
- **Loading:** Load the cells with a radioactive or fluorescent tracer for the neurotransmitter of interest (e.g., [3H]dopamine).
- **Pre-incubation:** Pre-incubate the cells with varying concentrations of **Acetyl Octapeptide-1**.
- **Stimulation:** Stimulate neurotransmitter release using a secretagogue such as a high concentration of potassium chloride (KCl) or a cholinergic agonist.
- **Quantification:** Collect the supernatant and quantify the amount of released tracer using a scintillation counter or fluorescence plate reader.
- **Data Analysis:** Calculate the percentage of inhibition of release compared to control (vehicle-treated) cells.

In Vitro Muscle Contraction Assay (C2C12 Myotube Contraction)

This assay assesses the direct effect of **Acetyl Octapeptide-1** on muscle cell contraction. C2C12 myoblasts are differentiated into myotubes, which are capable of contraction.



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Figure 3: Workflow for in vitro muscle contraction assay.

Protocol Outline:

- Cell Culture and Differentiation: Culture C2C12 myoblasts and induce their differentiation into multinucleated myotubes by switching to a low-serum differentiation medium.
- Peptide Incubation: Treat the differentiated myotubes with various concentrations of **Acetyl Octapeptide-1** for a defined period.
- Contraction Induction: Induce myotube contraction using methods such as electrical pulse stimulation or the addition of acetylcholine.
- Contraction Analysis: Observe and quantify the extent of myotube contraction using microscopy and image analysis software to measure changes in cell length or area.

- Data Analysis: Compare the degree of contraction in peptide-treated myotubes to that of control myotubes to determine the inhibitory effect.

Conclusion

Acetyl Octapeptide-1 is a potent anti-wrinkle peptide with a well-defined mechanism of action centered on the competitive inhibition of the SNARE complex. Its biophysical properties, including its specific amino acid sequence and post-translational modifications, are optimized for stability and activity. While existing data supports its efficacy in reducing expression wrinkles, further research is warranted to elucidate its precise binding kinetics and to establish standardized, detailed protocols for its biological evaluation. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing biomolecule.

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